CCT196969 Demonstrates Sustained Growth Suppression in BRAF-Inhibitor-Resistant Cell Lines
In a direct comparative assay, A375 melanoma cells exposed continuously to the BRAF-selective inhibitor PLX4720 developed acquired resistance and exhibited cell re-growth after 20 days of treatment. In contrast, A375 cells treated with CCT196969 under identical conditions showed no re-growth over the same 20-day period [1]. This qualitative and quantitative difference in sustained growth suppression demonstrates CCT196969's superior capacity to prevent the emergence of resistance in BRAFV600E-driven models.
| Evidence Dimension | Cell re-growth (emergence of acquired resistance) |
|---|---|
| Target Compound Data | No re-growth at 20 days |
| Comparator Or Baseline | PLX4720: Re-growth observed at 20 days |
| Quantified Difference | Categorical elimination of re-growth vs. established re-growth |
| Conditions | A375 BRAFV600E melanoma cells, continuous drug exposure, 20-day assay duration |
Why This Matters
This data directly addresses a critical procurement consideration: compounds that fail to suppress resistance emergence in vitro are unlikely to deliver durable responses in vivo or in translational models.
- [1] Girotti MR, Lopes F, Preece N, et al. Paradox-breaking RAF inhibitors that also target SRC are effective in drug-resistant BRAF mutant melanoma. Cancer Cell. 2015;27(1):85-96. Figure 3A: Long-term A375 proliferation assay. View Source
